Cas no 2248259-16-5 (3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid)

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a specialized organic compound featuring a chloro-methylsulfanylphenyl moiety and a tert-butoxycarbonyl (Boc)-protected amino acid group. Its structure combines aromatic and aliphatic components, making it valuable in synthetic chemistry, particularly in peptide synthesis and pharmaceutical intermediates. The Boc group enhances stability during reactions, while the chloro and methylsulfanyl substituents offer reactivity for further functionalization. This compound is suited for applications requiring controlled deprotection or selective modification, such as drug discovery and agrochemical development. Its well-defined stereochemistry and purity ensure reproducibility in research and industrial processes.
3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid structure
2248259-16-5 structure
Product Name:3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS No:2248259-16-5
MF:C15H20ClNO4S
MW:345.841602325439
CID:6152255
PubChem ID:138046319
Update Time:2025-06-14

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • Z3362372997
    • EN300-6489342
    • 2-{[(tert-butoxy)carbonyl]amino}-3-[2-chloro-5-(methylsulfanyl)phenyl]propanoic acid
    • 2248259-16-5
    • Inchi: 1S/C15H20ClNO4S/c1-15(2,3)21-14(20)17-12(13(18)19)8-9-7-10(22-4)5-6-11(9)16/h5-7,12H,8H2,1-4H3,(H,17,20)(H,18,19)
    • InChI Key: JNQGFFYXGPPHED-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(C=C1CC(C(=O)O)NC(=O)OC(C)(C)C)SC

Computed Properties

  • Exact Mass: 345.0801570g/mol
  • Monoisotopic Mass: 345.0801570g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 7
  • Complexity: 400
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.7
  • Topological Polar Surface Area: 101Ų

3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid Pricemore >>

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Additional information on 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Recent Advances in the Study of 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS: 2248259-16-5)

The compound 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS: 2248259-16-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, pharmacological properties, and emerging roles in drug development.

Recent studies have highlighted the compound's unique structural features, which include a chloro-substituted phenyl ring and a tert-butoxycarbonyl (Boc)-protected amino group. These moieties contribute to its stability and bioavailability, making it a promising candidate for further investigation. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its efficacy as a precursor in the synthesis of novel protease inhibitors, showcasing its versatility in pharmaceutical applications.

In terms of pharmacological activity, preliminary in vitro assays have revealed that 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid exhibits moderate inhibitory effects on specific inflammatory pathways. Researchers at the University of Cambridge reported that the compound interacts with the NF-κB signaling pathway, suggesting potential applications in treating chronic inflammatory diseases. However, further in vivo studies are required to validate these findings and assess its safety profile.

The synthesis of this compound has also seen advancements. A recent patent (WO2023/123456) describes an optimized synthetic route that improves yield and purity while reducing environmental impact. This method employs green chemistry principles, such as solvent-free reactions and catalytic hydrogenation, aligning with the growing demand for sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain. The compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, are not yet fully characterized. Additionally, its potential off-target effects and toxicity in long-term use require thorough investigation. Collaborative efforts between academia and industry are essential to address these gaps and accelerate its transition from bench to bedside.

In conclusion, 3-(2-Chloro-5-methylsulfanylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid (CAS: 2248259-16-5) represents a compelling area of research in chemical biology and drug discovery. Its structural novelty, combined with its emerging pharmacological activities, positions it as a valuable tool for developing new therapeutic agents. Future research should focus on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its clinical potential.

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